molecular formula C24H21N3O3 B5485600 N-[2-(2-furyl)-1-({[2-(1H-indol-2-yl)ethyl]amino}carbonyl)vinyl]benzamide

N-[2-(2-furyl)-1-({[2-(1H-indol-2-yl)ethyl]amino}carbonyl)vinyl]benzamide

Cat. No.: B5485600
M. Wt: 399.4 g/mol
InChI Key: KNHZVNQDXSUMEQ-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a furyl group (a five-membered aromatic ring containing an oxygen atom), among other functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indole compounds are often synthesized using methods such as the Fischer indole synthesis . This involves the reaction of phenylhydrazines with aldehydes or ketones, followed by cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole portion of the molecule is likely to contribute significantly to its chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and furyl groups. Indoles are known to undergo electrophilic substitution reactions readily .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are generally crystalline and colorless .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many indole derivatives, it could have potential uses in medicinal chemistry .

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-23(17-7-2-1-3-8-17)27-22(16-20-10-6-14-30-20)24(29)25-13-12-19-15-18-9-4-5-11-21(18)26-19/h1-11,14-16,26H,12-13H2,(H,25,29)(H,27,28)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHZVNQDXSUMEQ-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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